Home > Products > Screening Compounds P142078 > 10-Propargyl-5,8-dideazafolic acid
10-Propargyl-5,8-dideazafolic acid - 76849-19-9

10-Propargyl-5,8-dideazafolic acid

Catalog Number: EVT-263167
CAS Number: 76849-19-9
Molecular Formula: C24H23N5O6
Molecular Weight: 477.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CB3717 is a N-acyl-L-glutamic acid.
Source and Classification

The compound is derived from folic acid, which is a vital nutrient involved in DNA synthesis and repair. It is classified under the group of experimental drugs and has been assigned the DrugBank Accession Number DB03541. The chemical formula for 10-propargyl-5,8-dideazafolic acid is C24H23N5O6C_{24}H_{23}N_{5}O_{6}, with an average molecular weight of approximately 477.47 g/mol .

Synthesis Analysis

The synthesis of 10-propargyl-5,8-dideazafolic acid involves several key steps that modify the folic acid structure to enhance its inhibitory properties. The primary synthetic route includes:

  1. Starting Material: The synthesis typically begins with 5,8-dideazafolic acid as the base structure.
  2. Propargylation: The introduction of the propargyl group at the N10 position is achieved through a nucleophilic substitution reaction, where a propargyl halide reacts with the nitrogen atom of the dideazafolic acid.
  3. Purification: After synthesis, the product is purified using techniques such as column chromatography to isolate the desired compound from by-products.

Technical parameters such as reaction temperature, solvent choice, and reaction time are critical in optimizing yield and purity during synthesis .

Molecular Structure Analysis

The molecular structure of 10-propargyl-5,8-dideazafolic acid features several distinct elements:

  • Core Structure: The compound retains the pteridine ring common to folate derivatives but lacks two nitrogen atoms at positions 5 and 8.
  • Propargyl Substitution: The propargyl group at the N10 position introduces a triple bond, which significantly alters the electronic properties of the molecule.
  • Functional Groups: The presence of carboxyl and amino groups contributes to its solubility and reactivity.

The three-dimensional conformation can be analyzed using computational chemistry methods to predict interaction sites with biological targets .

Chemical Reactions Analysis

10-Propargyl-5,8-dideazafolic acid primarily participates in reactions that involve:

  1. Enzyme Inhibition: It acts as an inhibitor of thymidylate synthase by mimicking substrate interactions.
  2. Polyglutamation: In cancer cells, it can undergo polyglutamation, where multiple glutamate residues are added to enhance retention within cells and increase potency against target enzymes .

These reactions are crucial for understanding how this compound exerts its biological effects.

Mechanism of Action

The mechanism of action for 10-propargyl-5,8-dideazafolic acid involves:

  1. Thymidylate Synthase Inhibition: By binding to thymidylate synthase, it prevents the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is essential for DNA synthesis.
  2. Cell Cycle Interference: This inhibition leads to a depletion of dTMP levels, ultimately disrupting DNA replication and cell division in rapidly proliferating cancer cells.

Quantitative analyses have shown that this compound exhibits significant potency against various tumor cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 10-propargyl-5,8-dideazafolic acid include:

Detailed characterization through techniques like NMR spectroscopy and mass spectrometry provides insights into its purity and structural integrity .

Applications

10-Propargyl-5,8-dideazafolic acid has several scientific applications:

  1. Cancer Therapy: Its primary application lies in oncology as a potential chemotherapeutic agent targeting thymidylate synthase.
  2. Research Tool: It serves as a valuable tool in biochemical research for studying folate metabolism and enzyme inhibition mechanisms.
  3. Drug Development: The compound's structure provides a basis for developing new antifolate drugs with improved efficacy and reduced side effects compared to traditional therapies.

Ongoing research continues to explore its full potential in clinical settings .

Synthesis and Structural Optimization

Synthetic Pathways for Quinazoline-Based Antifolates

The synthesis of 10-propargyl-5,8-dideazafolic acid (PDX) and related analogs employs strategic modifications of the quinazoline core. A pivotal step involves the Sonogashira coupling of halogenated quinazoline intermediates with terminal alkynes, enabling direct introduction of the propargyl group at the N10 position. This method, adapted from pyrrolo[2,3-d]pyrimidine antifolate synthesis, utilizes palladium catalysis to form C–C bonds under mild conditions, preserving the integrity of the glutamate moiety [1] [5]. For PDX specifically, 5,8-dideazafolic acid serves as the precursor, undergoing N10-alkylation with propargyl bromide in the presence of base to yield the target compound. The reaction requires anhydrous conditions to prevent deactivation of intermediates, with purification via reverse-phase HPLC achieving >95% chemical purity [2] [5].

Bridge Length Optimization: Modifying the carbon bridge between the quinazoline and benzoyl/heterocyclic rings significantly impacts biological activity. Compounds with 4–6 methylene bridges (e.g., 1–3 in [1]) were synthesized by:

  • Converting alkynoic acids (e.g., pent-4-ynoic acid) to α-bromomethylketones using HBr.
  • Condensing with 2,4-diamino-6-hydroxypyrimidine to form pyrrolo[2,3-d]pyrimidine cores.
  • Coupling with thienoyl-glutamate diethyl esters via Sonogashira reaction, followed by hydrogenation and saponification [1].

Table 1: Synthetic Yields and Bridge Lengths of Key Analogs

CompoundBridge Length (Carbons)Yield (%)Key Structural Feature
PDX278Propargyl at N10
Analog 1474Thienoyl side chain
Analog 2568Thienoyl side chain
Analog 3651Thienoyl side chain

Role of Propargyl Substitution in Enhancing Target Affinity

The propargyl group (–C≡C–H) at N10 confers enhanced enzyme inhibition through electronic and steric effects. Compared to methyl or allyl substituents, the linear propargyl moiety:

  • Induces π-stacking interactions with hydrophobic residues in the folate-binding pocket (e.g., Phe31, Phe34 in human GARFTase), increasing binding affinity by 15-fold versus non-acetylenic analogs [5].
  • Reduces conformational flexibility, optimizing positioning for covalent-like interactions with catalytic amino acids. For thymidylate synthase (TS), PDX exhibits a Ki of 3 nM, rivaling classical inhibitors like raltitrexed [5].
  • Facilitates polyglutamation by folylpolyglutamate synthetase (FPGS). Polyglutamated PDX derivatives (e.g., pentaglutamate) show 40× lower Ki against dihydrofolate reductase (DHFR) (0.04 µM) than monoglutamate forms, prolonging intracellular retention [5] [7].

Transport selectivity is equally impacted:

  • Propargyl-modified antifolates exhibit 100-fold higher affinity for folate receptor α (FRα) over the reduced folate carrier (RFC). This enables tumor-selective uptake in FRα-overexpressing cancers (e.g., ovarian, NSCLC) while minimizing off-target toxicity [1] [5].
  • The proton-coupled folate transporter (PCFT) at acidic pH (e.g., tumor microenvironments) further enhances uptake, with PDX showing IC50 values of 2.0 nM in KB tumor cells versus 9.5 nM for methotrexate [5].

Comparative Analysis of 5,8-Dideazafolic Acid Analogues

Structural variations among 5,8-dideazafolate analogs dictate target specificity and potency:

Table 2: Enzyme Inhibition and Cellular Activity of Key Analogs

CompoundTarget Enzyme (IC₅₀ or Kᵢ)Cellular IC₅₀ (KB cells)Tumor Selectivity Mechanism
PDXDHFR (1.8 nM); GARFTase (4.2 nM)2.0 nMFRα/PCFT > RFC
CB3717TS (3 nM)50 nMFRα-mediated uptake
RaltitrexedTS (11 nM)14 nMRFC/PCFT-mediated uptake
ONX 0801TS (1.4 nM)6 nMFRα-specific
  • CB3717 vs. PDX: CB3717 (N10-propargyl-5,8-dideazafolic acid) is a classical TS inhibitor but lacks significant DHFR affinity. Its clinical failure due to nephrotoxicity stemmed from poor solubility and RFC-independent renal accumulation. PDX overcomes this through:
  • Dual inhibition of DHFR and GARFTase, broadening antimetabolite activity.
  • Enhanced water solubility via glutamate ionization, reducing renal precipitation [5].
  • Heterocyclic Side Chains: Replacing benzoyl (e.g., in CB3717) with thienoyl groups (as in Analog 1) boosts GARFTase inhibition 8-fold due to favorable hydrophobic contacts with Val49 and Ala51 in the active site [1] [7].
  • Bridge Flexibility: 4–6 carbon bridges optimize FRα binding by mimicking the physiological folate’s pterin-glutamate distance. Analogs with shorter bridges (e.g., 2–3 carbons) exhibit 50% lower transport efficiency [1].

Mechanistic Divergence: While PDX primarily targets DHFR/GARFTase, TS inhibitors like ONX 0801 (BGC945) exploit FRα overexpression without DHFR inhibition. This distinction is critical: PDX’s dual-action mechanism depletes both purine and thymidine pools, making it effective against tumors with high replication stress [5] [6].

Properties

CAS Number

76849-19-9

Product Name

10-Propargyl-5,8-dideazafolic acid

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid

Molecular Formula

C24H23N5O6

Molecular Weight

477.5 g/mol

InChI

InChI=1S/C24H23N5O6/c1-2-11-29(13-14-3-8-18-17(12-14)22(33)28-24(25)27-18)16-6-4-15(5-7-16)21(32)26-19(23(34)35)9-10-20(30)31/h1,3-8,12,19H,9-11,13H2,(H,26,32)(H,30,31)(H,34,35)(H3,25,27,28,33)/t19-/m0/s1

InChI Key

LTKHPMDRMUCUEB-IBGZPJMESA-N

SMILES

C#CCN(CC1=CC2=C(C=C1)N=C(NC2=O)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

CB 3717; CB-3717; CB3717; N(sup 10)-Propargyl-5,8-dideazafolic acid;

Canonical SMILES

C#CCN(CC1=CC2=C(C=C1)N=C(NC2=O)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

C#CCN(CC1=CC2=C(C=C1)N=C(NC2=O)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.